N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Catalog No.
S862973
CAS No.
1177275-84-1
M.F
C13H19N3S
M. Wt
249.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimeth...

CAS Number

1177275-84-1

Product Name

N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

InChI

InChI=1S/C13H19N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)14-5-6-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15)

InChI Key

XDGXQOPLCZXTTH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)SC(=N2)NCCN(C)C

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NCCN(C)C
  • Search Results
    A search for research articles or scientific publications mentioning this specific compound yielded no significant results. This suggests that the compound is either very new or has not been widely studied yet.

  • Chemical Structure AnalysisBased on the chemical structure, N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine contains several functional groups that could be of interest for scientific research. Here's a breakdown:

    • Benzothiazole ring: This ring structure is found in various biologically active molecules .
    • Dimethyl amine groups: These groups can participate in various chemical reactions and influence the molecule's solubility and reactivity.

Further Exploration

While dedicated research on N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine might be scarce, there are potential avenues for further exploration:

  • Patent Literature: Scientific research findings are not always published in open-access journals. Patent applications sometimes disclose novel compounds and their potential applications. A search through patent databases might reveal information regarding the intended use of this compound.
  • Chemical Suppliers: Companies supplying N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine might have information about its potential applications in their product descriptions or technical data sheets.

N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is an organic compound characterized by its unique structural configuration, which includes a benzothiazole ring substituted with dimethyl groups and an ethane-1,2-diamine moiety. This compound is classified under benzothiazole derivatives and has the chemical formula C13H19N3S\text{C}_{13}\text{H}_{19}\text{N}_{3}\text{S} with a CAS number of 1177275-84-1. Its structure features several functional groups that contribute to its chemical reactivity and potential biological activities, making it a subject of interest in various scientific fields, particularly medicinal chemistry and material science.

  • Oxidation: This compound can be oxidized to yield corresponding sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the benzothiazole ring into its dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The dimethylamine group can participate in nucleophilic substitution reactions where it can be replaced by other nucleophiles, such as alkyl halides or acyl chlorides.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves the condensation of 5,6-dimethyl-1,3-benzothiazole with N,N-dimethylethane-1,2-diamine. This reaction is usually conducted under reflux conditions in a suitable solvent such as ethyl acetate and in the presence of a base like triethylamine to facilitate the reaction. Optimization of reaction conditions—such as temperature, pressure, and solvent choice—can enhance yield and purity. In industrial settings, continuous flow reactors may be employed to improve efficiency and scalability.

N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine has potential applications across various scientific fields:

  • Medicinal Chemistry: Due to its structural properties that may influence biological interactions.
  • Material Science: Its unique functional groups could be utilized in developing new materials with specific properties.

Further exploration into its applications could lead to novel therapeutic agents or advanced materials.

Understanding the interactions of N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine with biological targets is crucial for elucidating its mechanism of action. Studies suggest that the compound may bind to specific enzymes or receptors that modulate cellular functions. These interactions are critical for determining its therapeutic potential and guiding future research directions .

Several compounds share structural similarities with N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine. Here are notable examples:

Compound NameMolecular FormulaUnique Features
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamineC13H19N3SContains dimethyl substitutions on the benzothiazole ring
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamineC13H19N3SSimilar structure but different methyl substitution pattern
N'-(6-bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamineC13H18BrN3SBromination introduces halogen reactivity

The unique substitution pattern of N'-(5,6-dimethyl) distinguishes it from others by potentially altering its biological interactions and chemical reactivity .

XLogP3

3.5

Dates

Modify: 2023-08-16

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